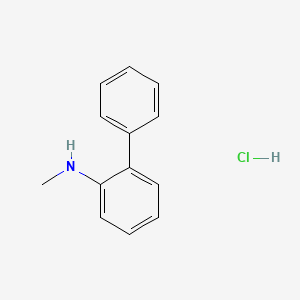

N-methyl-2-phenylaniline hydrochloride

Description

Propriétés

IUPAC Name |

N-methyl-2-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-10,14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOBHKVODUPBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-methyl-2-phenylaniline hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and potential therapeutic applications, supported by various studies and research findings.

This compound is an N-methylated derivative of phenylalanine. The synthesis typically involves the N-methylation of phenylalanine or its derivatives using reagents such as methyl iodide in the presence of a base like sodium hydride. This process enhances the compound's bioactivity by modifying its molecular structure, allowing it to interact differently with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity:

Research has shown that N-methylated compounds often exhibit enhanced antimicrobial properties compared to their non-methylated counterparts. For instance, studies have demonstrated that related N-methylated tetracyclopeptides display significant activity against various bacterial strains and fungi, suggesting that N-methylation can improve efficacy against pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 6 μg/mL |

| Trichophyton mentagrophytes | 6 μg/mL |

| Pseudomonas aeruginosa | Moderate activity |

| Staphylococcus aureus | Little to no activity |

2. Antifungal Activity:

The compound has shown promising antifungal activity, particularly against dermatophytes and opportunistic pathogens such as Candida albicans. The MIC values indicate potent antifungal effects, making it a candidate for further development in antifungal therapies.

3. Mechanisms of Action:

The mechanisms through which this compound exerts its effects are still under investigation. It is believed that the N-methylation alters the compound's interaction with cellular targets, potentially affecting cell membrane integrity or interfering with metabolic pathways in microorganisms.

Case Studies

Study 1: Antifungal Efficacy Against Dermatophytes

In a controlled study, the antifungal efficacy of this compound was tested against several dermatophyte strains. The results indicated that at a concentration of 6 μg/mL, the compound effectively inhibited fungal growth, outperforming standard antifungal agents like Griseofulvin .

Study 2: Antimicrobial Spectrum Analysis

Another study assessed the antimicrobial spectrum of N-methylated derivatives against Gram-positive and Gram-negative bacteria. The findings revealed moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, while showing minimal effects on Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Research Findings

Recent advancements in metabolic engineering have facilitated the sustainable production of N-methylphenylalanine derivatives, including this compound. For instance, recombinant Corynebacterium glutamicum has been engineered to produce these compounds efficiently, highlighting their potential for industrial applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The evidence includes several hydrochlorides of amines and aromatic derivatives. Key comparisons include:

Key Observations :

- Solubility and Stability : Hydrochloride salts generally enhance water solubility compared to free bases. For example, Methylphenidate HCl is formulated for oral administration due to its stability in acidic conditions . Similar behavior is expected for N-methyl-2-phenylaniline HCl.

- Pharmacological Relevance : Methylphenidate HCl and PF-04455242 HCl highlight the role of hydrochloride salts in improving bioavailability for CNS-targeting drugs. N-methyl-2-phenylaniline HCl may share similar formulation advantages but lacks documented therapeutic use .

Analytical Method Comparisons

RP-HPLC is a standard technique for analyzing hydrochloride salts. For example:

- Ethylphenidate HCl (CAS 19716-79-1), an impurity in Methylphenidate HCl, requires similar chromatographic separation .

Hypothetical Method for N-Methyl-2-phenylaniline HCl : A method using a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and UV detection (~254 nm) could be adapted from existing protocols for aromatic amines .

Méthodes De Préparation

Reductive Methylation Using Formaldehyde and Reducing Agents

One classical method involves reductive methylation of 2-phenylaniline using formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium borohydride. This method proceeds via iminium ion formation followed by reduction to the N-methylamine.

- Reagents: 2-phenylaniline, formaldehyde, sodium cyanoborohydride

- Conditions: Mild acidic medium (pH ~5-6), room temperature to mild heating

- Advantages: High selectivity for mono-methylation, mild conditions

- Limitations: Use of toxic cyanoborohydride, need for careful pH control

Direct Alkylation with Methyl Iodide or Methyl Sulfonates

Another approach is direct alkylation of 2-phenylaniline with methyl iodide or methyl triflate under basic conditions.

- Reagents: 2-phenylaniline, methyl iodide or methyl triflate, base (e.g., sodium hydride, potassium carbonate)

- Conditions: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), 0 °C to room temperature

- Advantages: Straightforward, no need for reducing agents

- Limitations: Risk of over-alkylation, side reactions, and epimerization if chiral centers are present

N-Methylation via Mixed Anhydride or Acyl Imidazolium Intermediates

Recent advances include the use of acyl N-methylimidazolium cations or mixed carbonic anhydrides for N-methylation, especially in peptide chemistry. Although these methods are more common for N-methylated peptides, they provide insight into mild and selective N-methylation strategies.

- Reagents: Acyl chlorides or anhydrides, N-methylimidazole, nucleophilic amines

- Conditions: Micro-flow reactors or batch synthesis, catalytic amounts of methylated amines

- Advantages: High yields, minimal racemization, scalable

- Limitations: More complex setup, less common for simple aniline derivatives

After obtaining N-methyl-2-phenylaniline, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

- Typical procedure: Dissolve N-methyl-2-phenylaniline in ethanol, add HCl gas or concentrated HCl solution dropwise, precipitate the hydrochloride salt.

- Yield and purity: Usually high yield (>90%), crystalline solid, easy to purify by recrystallization.

| Method | Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Methylation | 2-phenylaniline, formaldehyde, NaBH3CN, pH 5-6, RT | Selective mono-methylation | Toxic reagents, pH control | 85-95 |

| Direct Alkylation | 2-phenylaniline, MeI or MeOTf, NaH or K2CO3, THF/DMF | Simple, direct | Over-alkylation risk | 70-90 |

| Acyl N-methylimidazolium | Acyl chlorides, N-methylimidazole, catalytic amines | High yield, mild, scalable | Complex setup | 90-94 |

| Hydrochloride Salt Formation | N-methyl-2-phenylaniline, HCl in ethanol | Easy isolation, stable salt | Requires acid handling | >90 |

- The reductive methylation method is widely used due to its mildness and selectivity, especially when controlling for mono-methylation is critical.

- Direct alkylation methods require careful stoichiometric control to prevent di- or tri-methylation and side reactions; lower temperatures and aprotic solvents improve selectivity.

- Advanced methods involving acyl N-methylimidazolium intermediates, although more common in peptide synthesis, show promise for efficient N-methylation with minimal racemization and high yields.

- Conversion to hydrochloride salt is a straightforward step that improves compound stability and facilitates purification.

- Literature emphasizes the importance of reaction temperature, solvent choice, and reagent equivalents to optimize yield and purity.

The preparation of N-methyl-2-phenylaniline hydrochloride can be effectively achieved by selective N-methylation of 2-phenylaniline followed by acidification to form the hydrochloride salt. Reductive methylation using formaldehyde and sodium cyanoborohydride is a preferred method for its selectivity and mild conditions. Direct alkylation with methyl iodide is a simpler alternative but requires careful control to avoid over-alkylation. Emerging methods using acyl N-methylimidazolium intermediates offer high yields and scalability, mainly demonstrated in peptide chemistry but potentially adaptable. The final conversion to the hydrochloride salt is straightforward and yields a stable, crystalline product suitable for further applications.

Q & A

Q. What are the recommended analytical methods for confirming the purity and identity of N-methyl-2-phenylaniline hydrochloride in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) is recommended for purity assessment. Structural confirmation should involve nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to resolve aromatic protons and methyl groups. Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak (e.g., [M+H]+) . For hygroscopic samples, ensure rapid analysis under controlled humidity to prevent degradation .

Q. How should researchers design a synthesis protocol for this compound to minimize byproducts?

- Methodological Answer : A two-step approach is typical:

N-Methylation : React 2-phenylaniline with methyl iodide in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate. Monitor reaction progress via thin-layer chromatography (TLC).

Hydrochloride Formation : Treat the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization from a solvent system (e.g., ethanol:diethyl ether) to isolate the hydrochloride salt. Optimize stoichiometry and temperature to avoid over-alkylation or incomplete salt formation .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Perform systematic solubility studies using the shake-flask method in buffered aqueous solutions (pH 1–12) and organic solvents (e.g., DMSO, methanol). Quantify solubility via UV-Vis spectroscopy at λmax (typically 250–280 nm for aromatic amines). Cross-validate results with computational solubility prediction tools (e.g., COSMO-RS) to account for pH-dependent ionization .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodological Answer : Use ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for high-resolution impurity profiling. Compare fragmentation patterns against reference databases (e.g., PubChem or ECHA). For quantification, develop a validated LC-MS/MS method with a limit of detection (LOD) ≤ 0.1% .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and Fukui indices. These models identify reactive sites (e.g., para positions on the benzene ring) and predict regioselectivity in nitration or sulfonation reactions. Validate predictions experimentally via kinetic studies .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

- Methodological Answer : Screen for receptor binding affinity using radioligand displacement assays (e.g., dopamine or serotonin receptors). Assess cytotoxicity via MTT assays in cell lines (e.g., HEK293 or SH-SY5Y). For mechanistic studies, use calcium imaging or patch-clamp electrophysiology to evaluate ion channel modulation .

Contradiction Management & Best Practices

- Handling Discrepancies in Spectral Data : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., Phenyramidol Hydrochloride ). Use deuterated solvents (e.g., DMSO-d6) to avoid peak splitting artifacts.

- Safety Protocols : Follow H303+H313+H333 hazard statements: Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. First-aid measures include immediate eye rinsing and medical consultation for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.